molecular formula C18H21N3O7 B12389584 N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

Cat. No.: B12389584
M. Wt: 391.4 g/mol
InChI Key: HSVRHYDSGNWNGH-DVJFUJMWSA-N
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Description

N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a methoxyoxolan ring, making it a valuable building block in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a benzylamine derivative with a pyrimidine carboxylic acid under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. The intermediate products are then subjected to further functionalization to introduce the hydroxymethyl and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohols, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .

Properties

Molecular Formula

C18H21N3O7

Molecular Weight

391.4 g/mol

IUPAC Name

N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

InChI

InChI=1S/C18H21N3O7/c1-27-14-13(23)12(9-22)28-17(14)21-8-11(16(25)20-18(21)26)15(24)19-7-10-5-3-2-4-6-10/h2-6,8,12-14,17,22-23H,7,9H2,1H3,(H,19,24)(H,20,25,26)/t12-,13+,14?,17-/m1/s1

InChI Key

HSVRHYDSGNWNGH-DVJFUJMWSA-N

Isomeric SMILES

COC1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO)O

Origin of Product

United States

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